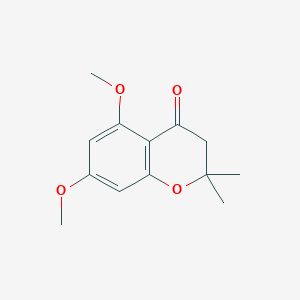
5,7-Dimethoxy-2,2-dimethylchroman-4-one
Cat. No. B3116133
Key on ui cas rn:
21421-65-8
M. Wt: 236.26 g/mol
InChI Key: CTHKYWHUQSYHGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04968819
Procedure details


In a mixture of 40 ml of acetone and 40 ml of methyl ethyl ketone 4.2 g (20 millimoles) of 5,7-dihydroxy-2,2-dimethyl-4-chromanone are dissolved, whereupon to the solution 8.3 g (60 millimoles) of potassium carbonate and 5.3 g (3.9 ml, 42 millimoles) of dimethyl sulfate are added under stirring. The reaction mixture is refluxed for 8 hours, the suspension is cooled under stirring, the precipitated inorganic salt is filtered off, washed twice with 20 ml of acetone each and the solvent is removed in vacuo. The residue is taken up in 100 ml of chloroform, washed subsequently with 50 ml of 2% sodium hydroxide solution and 50 ml of water, dried over sodium sulfate and the chloroform is removed in vacuo. The residue is crystallized from 70% ethanol. Thus 4.4 g of the desired compound are obtained, yield 93.1%. Mp.: 104°-105° C.





Name
Yield
93.1%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1](C(C)=O)C.[OH:6][C:7]1[CH:16]=[C:15](O)[CH:14]=[C:13]2[C:8]=1C(=O)[CH2:10][C:11]([CH3:19])([CH3:18])[O:12]2.[C:21](=[O:24])([O-])[O-].[K+].[K+].S([O:32][CH3:33])(OC)(=O)=O>CC(C)=O>[CH3:1][O:6][C:7]1[CH:16]=[C:15]([O:32][CH3:33])[CH:14]=[C:13]2[C:8]=1[C:21](=[O:24])[CH2:10][C:11]([CH3:19])([CH3:18])[O:12]2 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
3.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(OC)OC
|
Step Two
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C(=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C2C(CC(OC2=CC(=C1)O)(C)C)=O
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is refluxed for 8 hours
|
|
Duration
|
8 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the suspension is cooled
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
under stirring
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitated inorganic salt is filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with 20 ml of acetone each and the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is removed in vacuo
|
WASH
|
Type
|
WASH
|
|
Details
|
washed subsequently with 50 ml of 2% sodium hydroxide solution and 50 ml of water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the chloroform is removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is crystallized from 70% ethanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C2C(CC(OC2=CC(=C1)OC)(C)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.4 g | |
| YIELD: PERCENTYIELD | 93.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
